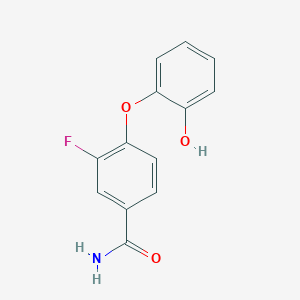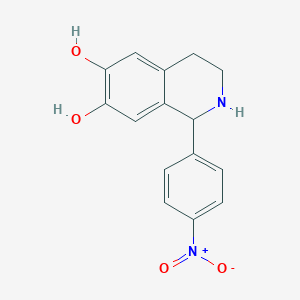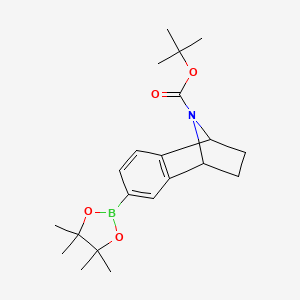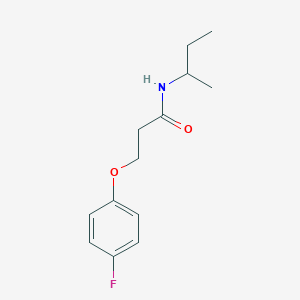
2-((4-Fluoro-3-nitrophenyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Fluoro-3-nitrophenyl)amino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to an aminoacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluoro-3-nitrophenyl)amino)acetamide typically involves the reaction of 4-fluoro-3-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Fluoro-3-nitrophenyl)amino)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc and ammonium formate.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Zinc and ammonium formate are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoro group.
Major Products Formed
Reduction: The major product formed is 2-((4-Amino-3-nitrophenyl)amino)acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential antibacterial activity against strains like Klebsiella pneumoniae.
Medicine: Its derivatives are being explored for their pharmacological properties, including antibacterial and antifungal activities.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((4-Fluoro-3-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to penicillin-binding proteins, leading to the inhibition of cell wall synthesis and subsequent bacterial cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: This compound has a similar structure but with a chloro group instead of an amino group.
N-(4-fluoro-3-nitrophenyl)acetamide: Lacks the aminoacetamide moiety but shares the fluoro and nitro substituents on the phenyl ring.
Uniqueness
2-((4-Fluoro-3-nitrophenyl)amino)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluoro and nitro groups, along with the aminoacetamide moiety, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H8FN3O3 |
|---|---|
Poids moléculaire |
213.17 g/mol |
Nom IUPAC |
2-(4-fluoro-3-nitroanilino)acetamide |
InChI |
InChI=1S/C8H8FN3O3/c9-6-2-1-5(11-4-8(10)13)3-7(6)12(14)15/h1-3,11H,4H2,(H2,10,13) |
Clé InChI |
XXEXYIYCLXMVBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NCC(=O)N)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B14903767.png)






![[1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14903812.png)




![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
